molecular formula C18H25N3O3 B2966789 N1-isopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide CAS No. 941979-94-8

N1-isopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Cat. No.: B2966789
CAS No.: 941979-94-8
M. Wt: 331.416
InChI Key: UEZWGXJZZKUGKU-UHFFFAOYSA-N
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Description

N1-isopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-isopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide typically involves the reaction of an appropriate oxalamide precursor with an isopentylamine derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and may require the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-isopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, which can be useful for creating derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

N1-isopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

    Industry: It could be used in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action for N1-isopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring is known to interact with various biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, such as:

  • N1-isopropyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide
  • N1-cyclopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide
  • N1-cycloheptyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Uniqueness

What sets N1-isopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide apart from these similar compounds is its specific isopentyl group, which can influence its biological activity and chemical reactivity. This unique structural feature may result in different pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3-methylbutyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-13(2)9-10-19-17(23)18(24)20-14-6-5-7-15(12-14)21-11-4-3-8-16(21)22/h5-7,12-13H,3-4,8-11H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZWGXJZZKUGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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